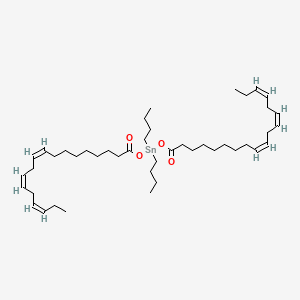
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is an organotin compound characterized by the presence of two butyl groups and two octadecatrienoyloxy groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecatrienoic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The butyl and octadecatrienoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
Mecanismo De Acción
The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and organic molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Similar in structure but with two double bonds instead of three.
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Another related compound with different degrees of unsaturation.
Uniqueness
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is unique due to its specific arrangement of double bonds and the presence of three conjugated double bonds in the octadecatrienoyloxy groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
95873-60-2 |
|---|---|
Fórmula molecular |
C44H76O4Sn |
Peso molecular |
787.8 g/mol |
Nombre IUPAC |
[dibutyl-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxystannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
Clave InChI |
HYKKXQXORJKATQ-VMTDMSJFSA-L |
SMILES isomérico |
CCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
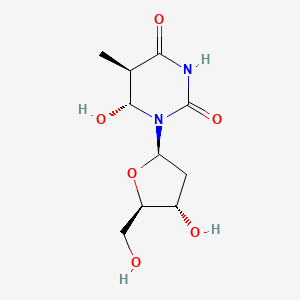
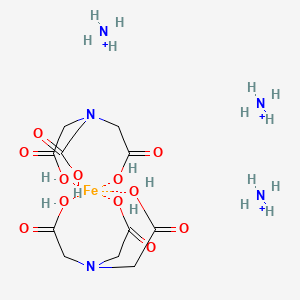
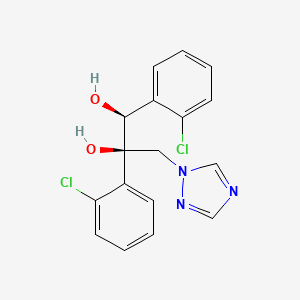
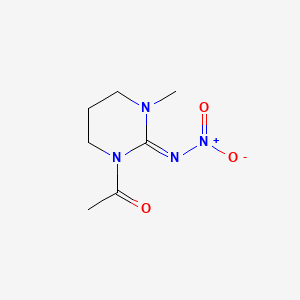
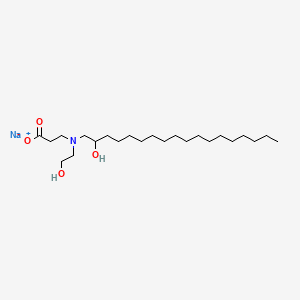
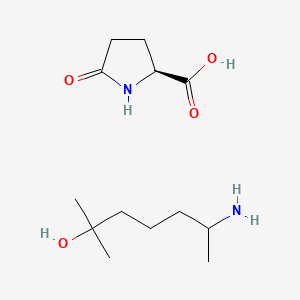
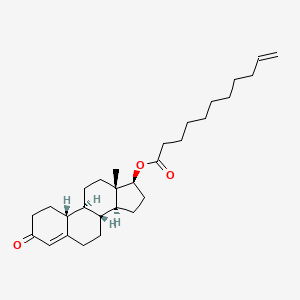

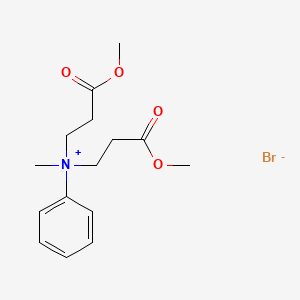
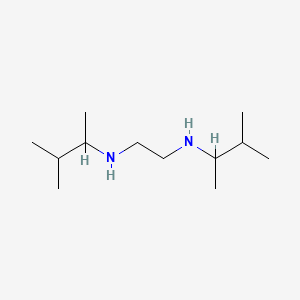
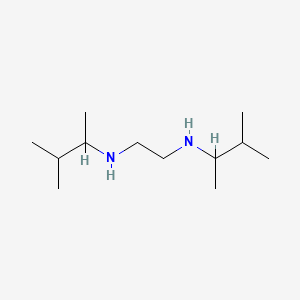
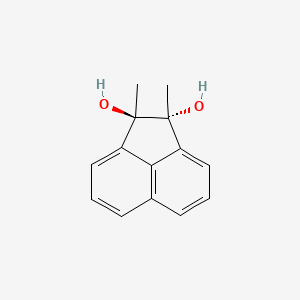
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
